molecular formula C9H17NO2 B13524392 Ethyl (S)-2-(piperidin-2-yl)acetate

Ethyl (S)-2-(piperidin-2-yl)acetate

Cat. No.: B13524392
M. Wt: 171.24 g/mol
InChI Key: SEJLPOWVAACXJQ-QMMMGPOBSA-N
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Description

Ethyl (S)-2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(piperidin-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-2-piperidinecarboxylic acid.

    Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase selectivity.

    Automated Purification: Using automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(piperidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield piperidine-2-carboxylic acid.
  • Reduction may produce ethyl (S)-2-(piperidin-2-yl)ethanol.
  • Substitution can result in various substituted piperidine derivatives.

Scientific Research Applications

Ethyl (S)-2-(piperidin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl (S)-2-(piperidin-2-yl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl ®-2-(piperidin-2-yl)acetate: The enantiomer of the compound, which may have different biological activities.

    2-(Piperidin-2-yl)acetic acid: The non-esterified form of the compound.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-[(2S)-piperidin-2-yl]acetate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

SEJLPOWVAACXJQ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCCN1

Canonical SMILES

CCOC(=O)CC1CCCCN1

Origin of Product

United States

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